REACTION_SMILES
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[C:1]([CH2:2][CH2:3][CH2:4][CH3:5])(=[O:6])[Cl:7].[C:27](=[O:28])([OH:29])[O-:30].[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[Cl:32][CH2:33][Cl:34].[NH2:8][c:9]1[cH:10][n:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]2[c:18]1[Cl:19].[Na+:31]>>[C:1]([CH2:2][CH2:3][CH2:4][CH3:5])(=[O:6])[NH:8][c:9]1[cH:10][n:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]2[c:18]1[Cl:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cnc2ccccc2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCCCC(=O)Nc1cnc2ccccc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |